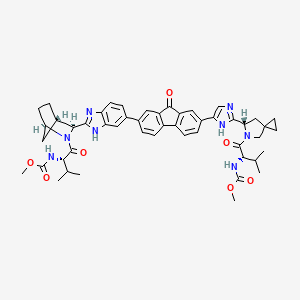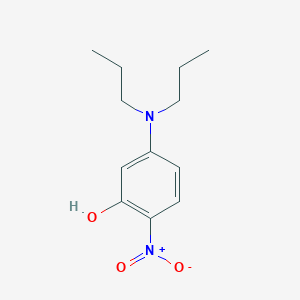
(6-Amino-4-chloropyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Amino-4-chloropyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted with an amino group at the 6-position and a chlorine atom at the 4-position
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 6-amino-4-chloropyridine with a boronic acid derivative under suitable conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and controlled temperatures.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: Organic solvents such as toluene or DMF.
Temperature: Typically conducted at elevated temperatures to facilitate the reaction.
Major Products Formed:
Biphenyl Derivatives: Resulting from Suzuki-Miyaura cross-coupling.
N-oxides: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
科学的研究の応用
(6-Amino-4-chloropyridin-3-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis:
Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It has applications in the development of new drugs, particularly in the field of cancer therapy.
Industry: It is used in the synthesis of materials and chemicals that require precise molecular architectures.
作用機序
The mechanism by which (6-Amino-4-chloropyridin-3-yl)boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boronic acid reacts with a palladium catalyst to form an organopalladium intermediate, which then reacts with an aryl halide to form the final product.
Molecular Targets and Pathways Involved:
Palladium Catalysts: The palladium catalyst is essential for the cross-coupling reaction.
Transmetalation: The key step in the mechanism where the boronic acid group transfers to the palladium catalyst.
類似化合物との比較
4-Chloropyridin-3-ylboronic Acid: Similar structure but lacks the amino group.
6-Aminopyridin-3-ylboronic Acid: Similar structure but lacks the chlorine atom.
2-Amino-3-chloropyridin-4-ylboronic Acid: Different position of substituents on the pyridine ring.
Uniqueness: (6-Amino-4-chloropyridin-3-yl)boronic acid is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which allows for diverse reactivity and applications in cross-coupling reactions and other synthetic processes.
特性
分子式 |
C5H6BClN2O2 |
|---|---|
分子量 |
172.38 g/mol |
IUPAC名 |
(6-amino-4-chloropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H6BClN2O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H,(H2,8,9) |
InChIキー |
RSNWIVDFLNKEAC-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(C=C1Cl)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


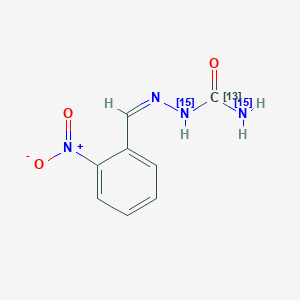
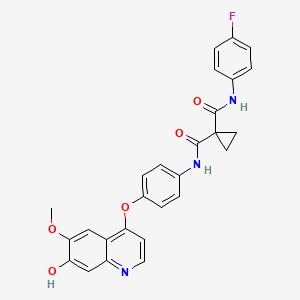
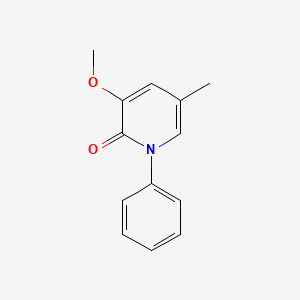
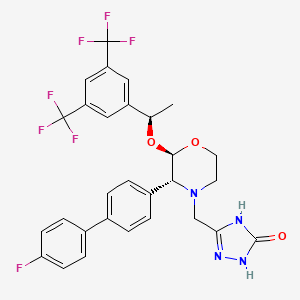
![Cyclohexylmethyl 7-((2R,4aR,5R,7aR)-2-(1,1-Difluoropentyl)-2-hydroxy-6-oxooctahydrocyclopenta[b]pyran-5-yl)heptanoate](/img/structure/B15354588.png)
![dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate](/img/structure/B15354597.png)
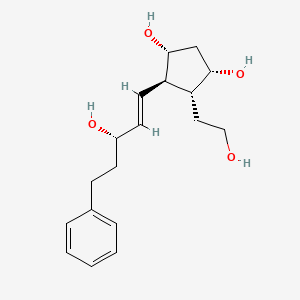
![(2S,3S,4S,5R,6S)-6-[4-[[(2S,3S,4S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15354604.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-phenylbutanoic acid](/img/structure/B15354622.png)
![Ethyl (1R,5S)-bicyclo[3.1.0]Hexane-6-carboxylate](/img/structure/B15354639.png)
![3-Ethoxy-3-[4-[(1-phenylpiperidin-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B15354641.png)
